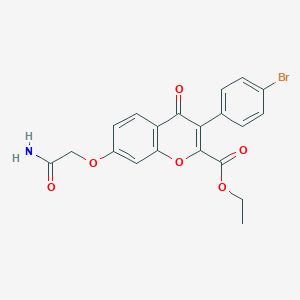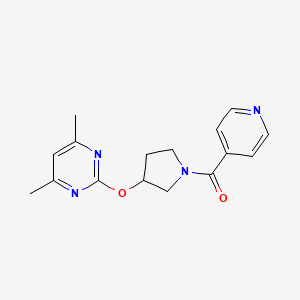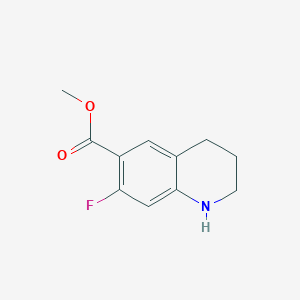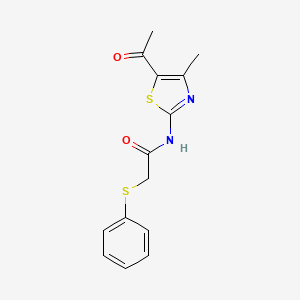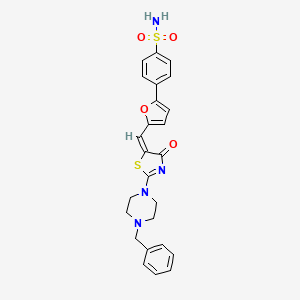
(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a thiazole ring, and a furan ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperazine and thiazole rings, followed by their functionalization and coupling.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the piperazine and thiazole rings with the furan and benzenesulfonamide moieties. This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or reduce double bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Materials Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(5-((2-(4-methylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide
- (E)-4-(5-((2-(4-phenylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[5-[(E)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c26-35(31,32)21-9-6-19(7-10-21)22-11-8-20(33-22)16-23-24(30)27-25(34-23)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H2,26,31,32)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCEMGKJOQGTN-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2858352.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)
![2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2858356.png)

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2858361.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)
